Cefazolin(1-) synthesis pathway and starting materials
Cefazolin(1-) synthesis pathway and starting materials
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cefazolin, a first-generation cephalosporin antibiotic, remains a cornerstone in the treatment of various bacterial infections and as a prophylactic agent in surgical procedures. This technical guide provides an in-depth overview of the primary synthesis pathways of Cefazolin, detailing the requisite starting materials, key chemical transformations, and experimental protocols. Both traditional chemical syntheses and modern chemoenzymatic approaches are discussed, with quantitative data presented for comparative analysis. Visual diagrams of the synthetic pathways are provided to facilitate a clear understanding of the molecular transformations involved.
Introduction
Cefazolin is a semi-synthetic cephalosporin characterized by a β-lactam ring fused to a dihydrothiazine ring. Its broad spectrum of activity against Gram-positive and some Gram-negative bacteria is conferred by the specific side chains attached to the 7-aminocephalosporanic acid (7-ACA) nucleus. The synthesis of Cefazolin, therefore, involves the strategic introduction of these side chains onto the 7-ACA core. This guide will explore the prevalent manufacturing routes, focusing on the assembly of the final molecule from its key precursors.
Core Starting Materials
The synthesis of Cefazolin fundamentally relies on three key components:
-
7-Aminocephalosporanic Acid (7-ACA): This is the core bicyclic structure of most cephalosporin antibiotics. It is typically produced by the chemical or enzymatic hydrolysis of Cephalosporin C, a fermentation product.[1][2]
-
(1H-Tetrazol-1-yl)acetic acid: This side chain is attached to the 7-amino group of the 7-ACA nucleus and is crucial for the antibiotic's spectrum of activity.
-
5-Methyl-1,3,4-thiadiazole-2-thiol: This moiety is introduced at the 3-position of the 7-ACA core, displacing an acetoxy group, and plays a role in the pharmacokinetic properties of the drug.
Synthesis Pathways
The synthesis of Cefazolin can be broadly categorized into chemical and chemoenzymatic methods. The primary difference lies in the order of side-chain attachment and the catalysts used for the chemical transformations.
Chemical Synthesis Pathway
The most common chemical synthesis strategy involves a two-step process starting from 7-ACA. There are two main variations of this pathway:
-
Pathway A: Initial Acylation followed by Nucleophilic Substitution. In this route, the 7-amino group of 7-ACA is first acylated with an activated form of (1H-tetrazol-1-yl)acetic acid. The resulting intermediate then undergoes nucleophilic substitution at the 3-position with 5-methyl-1,3,4-thiadiazole-2-thiol.
-
Pathway B: Initial Nucleophilic Substitution followed by Acylation. This alternative pathway begins with the reaction of 7-ACA with 5-methyl-1,3,4-thiadiazole-2-thiol to form the intermediate 7-amino-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thiomethyl]-3-cephem-4-carboxylic acid (TDA).[3][4] Subsequently, the 7-amino group of TDA is acylated with (1H-tetrazol-1-yl)acetic acid or its activated derivative to yield Cefazolin.[5]
A visual representation of a common chemical synthesis pathway is provided below:
Figure 1: A generalized chemical synthesis pathway for Cefazolin.
Chemoenzymatic Synthesis Pathway
To address environmental concerns and improve efficiency, chemoenzymatic methods have been developed. These processes utilize enzymes to catalyze specific steps, often with high selectivity and under milder reaction conditions.[6]
A common chemoenzymatic route involves the enzymatic acylation of the TDA intermediate with an ester of (1H-tetrazol-1-yl)acetic acid, catalyzed by an immobilized penicillin G amidase or a cephalosporin-acid synthetase.[7][8] This approach can lead to high yields and purity under aqueous conditions.[7][9]
The workflow for a chemoenzymatic synthesis is depicted below:
Figure 2: Chemoenzymatic synthesis of Cefazolin from the TDA intermediate.
Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis of Cefazolin and its precursors.
Synthesis of (1H-Tetrazol-1-yl)acetic acid
A common method for the synthesis of (1H-tetrazol-1-yl)acetic acid involves the reaction of glycine, triethyl orthoformate, and sodium azide in glacial acetic acid.
Procedure:
-
A mixture of sodium azide (10.5 g, 0.3 mol) and glacial acetic acid (125 ml) is heated to 55°C with stirring under a nitrogen atmosphere.
-
After the solids have mostly dissolved (approximately 15 minutes), glycine (18.75 g, 0.25 mol) and triethyl orthoformate (40 g, 0.27 mol) are added to the reaction mixture.
-
The mixture is heated at 50-55°C with stirring under nitrogen for 6 hours.
-
The reaction mixture is then cooled to room temperature, acidified with concentrated hydrochloric acid (25 ml), and evaporated to dryness.
-
The residue is extracted with ethyl acetate (4 x 100 ml), and the combined extracts are evaporated to yield the product.
Synthesis of 5-Methyl-1,3,4-thiadiazole-2-thiol
This intermediate can be synthesized from thiosemicarbazide and carbon disulfide.
Procedure:
-
Thiosemicarbazide is reacted with carbon disulfide in the presence of a base like anhydrous sodium carbonate to form 5-amino-1,3,4-thiadiazole-2-thiol.[10]
-
The resulting thiol is then methylated using a suitable methylating agent, such as methyl iodide, to produce 2-amino-5-(methylthio)-1,3,4-thiadiazole.[10]
-
Further reactions can then lead to the desired 5-methyl-1,3,4-thiadiazole-2-thiol.
Synthesis of 7-amino-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thiomethyl]-3-cephem-4-carboxylic acid (TDA)
Procedure:
-
A mixture of 30 g of 5-methyl-2-mercapto-1,3,4-thiadiazole, 32 ml of triethylamine, and 5 g of pivalic acid in 2 liters of water is heated to 82°C.
-
To the resulting solution, 40 g of 7-aminocephalosporanic acid (92% purity) and an additional 5 g of pivalic acid are added in one portion.
-
Precipitation of the product begins within a few minutes. The mixture is vigorously stirred at the same temperature for 30 minutes.
-
The mixture is then cooled to 65°C, and the solid product is isolated by filtration, washed with water and acetone, to yield the TDA intermediate.
Chemical Synthesis of Cefazolin
The following is an example of a one-pot chemical synthesis of Cefazolin acid:
Procedure:
-
Preparation of 7-ACA lysate: In a reaction flask, 40.0 g (0.147 mol) of 7-amino-cephalosporanic acid is suspended in 150 g of methylene dichloride and cooled to -10 to -20°C. 18.6 g (0.162 mol) of tetramethyl guanidine is slowly added until the solution becomes clear. This lysate is stored at -20 to -30°C.[11]
-
Preparation of mixed anhydride: In a separate flask, 20.7 g (0.162 mol) of (1H-tetrazol-1-yl)acetic acid is dissolved in 150 g of methylene dichloride and cooled to -10 to -20°C. 16.4 g (0.162 mol) of triethylamine is added, and the mixture is further cooled to -40 to -50°C. 19.5 g (0.162 mol) of pivaloyl chloride is then added, and the reaction proceeds for 1 hour to form the anhydride solution.[11]
-
Acylation: The prepared 7-ACA lysate is added to the mixed anhydride solution while maintaining the temperature at -20 to -40°C. The reaction is stirred for 2 hours.[11]
-
Nucleophilic Substitution and Isolation: Following acylation, 21.4 g (0.162 mol) of 5-methyl-1,3,4-thiadiazole-2-thiol and 7.8 g (0.074 mol) of sodium carbonate are added. The mixture is warmed to 65°C and reacted for 1 hour. The solution is then cooled, and the pH is adjusted to 1.0-2.0 with slow addition of acid to crystallize the Cefazolin acid. The product is filtered, washed, and dried.[11]
Enzymatic Synthesis of Cefazolin
This protocol describes the enzymatic acylation of TDA.
Procedure:
-
An enzymatic reactor is charged with a suspension of TDA in water.
-
The pH of the suspension is adjusted to the optimal range for the enzyme (typically 6.0-8.0) with a suitable base.[8]
-
An ester of (1H-tetrazol-1-yl)acetic acid (e.g., methyl ester) is added to the reactor.
-
The reaction is initiated by the addition of an immobilized enzyme, such as penicillin G amidase. The temperature is maintained between 0 and 10°C.[8]
-
The reaction is monitored by HPLC until completion (typically within a few hours).
-
Upon completion, the enzyme is removed by filtration. The pH of the filtrate is adjusted to below 3.5 with an acid to precipitate the Cefazolin.[8]
-
The precipitated product is filtered, washed with cold water, and dried under vacuum.[8]
Quantitative Data Summary
The following tables summarize quantitative data from various synthesis methods described in the literature.
Table 1: Chemical Synthesis of Cefazolin
| Starting Material | Key Reagents | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| 7-ACA | Tetramethyl guanidine, Pivaloyl chloride | Methylene dichloride | -50 to 65 | 91 | - | [11] |
| 7-ACA | Triethylamine, Pivaloyl chloride | Methylene dichloride | -50 to 65 | - | >98 | [5] |
Table 2: Chemoenzymatic Synthesis of Cefazolin
| Substrate | Acylating Agent | Enzyme | pH | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| TDA | (1H-Tetrazol-1-yl)acetic acid methyl ester | Immobilized Cephalosporin-acid synthetase | 7.5 | 30 | 92-95 | - | [7][9] |
| TDA | (1H-Tetrazol-1-yl)acetic acid methyl ester | Penicillin G Amidase | 6.0-8.0 | 0-10 | 88.2 | 99.5 | [8] |
Conclusion
The synthesis of Cefazolin can be accomplished through various routes, with both chemical and chemoenzymatic methods being well-established. Traditional chemical synthesis offers robust and high-yielding processes, while chemoenzymatic methods provide a more environmentally friendly and highly selective alternative. The choice of a specific synthetic pathway in an industrial setting will depend on a variety of factors, including cost, efficiency, desired purity, and environmental impact. The detailed protocols and comparative data presented in this guide offer a valuable resource for researchers and professionals involved in the development and manufacturing of this essential antibiotic.
References
- 1. A Straightforward Approach to Synthesize 7-Aminocephalosporanic Acid In Vivo in the Cephalosporin C Producer Acremonium chrysogenum [mdpi.com]
- 2. Two-step immobilized enzyme conversion of cephalosporin C to 7-aminocephalosporanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7-Amino-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-3-cephem-4-carboxylic Acid CAS#: 30246-33-4 [amp.chemicalbook.com]
- 4. 7-Amino-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-3-cephem-4-carboxylic Acid | 30246-33-4 [chemicalbook.com]
- 5. pu.edu.pk [pu.edu.pk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enzymatic synthesis of cefazolin using immobilized recombinant cephalosporin-acid synthetase as the biocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EP1416054B1 - Simple enzymatic process for preparing cefazolin - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. CN104910188A - Synthetic method of cefazolin acid - Google Patents [patents.google.com]
